molecular formula C21H26N4O2 B15037994 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide

2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15037994
M. Wt: 366.5 g/mol
InChI Key: FBARJBSLXDQMSW-JCMHNJIXSA-N
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Description

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a methoxyphenyl group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperazine, which is then reacted with acetohydrazide under controlled conditions to form the intermediate compound. This intermediate is further reacted with 2-methoxybenzaldehyde to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)benzonitrile
  • (4-Benzylpiperazin-1-yl)acetic acid
  • (4-Benzylpiperazin-2-yl)methanol

Uniqueness

Compared to similar compounds, 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of both the piperazine ring and the methoxyphenyl group provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H26N4O2/c1-27-20-10-6-5-9-19(20)15-22-23-21(26)17-25-13-11-24(12-14-25)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15-

InChI Key

FBARJBSLXDQMSW-JCMHNJIXSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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